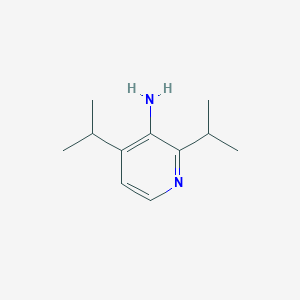
2,4-Bis(propan-2-yl)pyridin-3-amine
Descripción general
Descripción
Pyridin-3-amine compounds belong to the class of organic compounds known as 3-alkylindoles . These compounds are characterized by an indole moiety that carries an alkyl chain at the 3-position .
Molecular Structure Analysis
The molecular structure of similar compounds often involves coordination with other elements. For instance, in one study, each zinc (II) ion was coordinated with two pyridyl amines, a tertiary amine, an alkoxide oxygen, and a phosphate oxygen to form a trigonal bipyramidal geometry .Chemical Reactions Analysis
Again, while specific reactions involving “2,4-Bis(propan-2-yl)pyridin-3-amine” are not available, similar compounds have been used in the development of new therapies . For instance, pyridopyrimidines have been used on several therapeutic targets .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques such as IR spectrum, NMR spectrum, and elemental analysis .Aplicaciones Científicas De Investigación
- Bis(pyridin-2-yl)amine (dpa) and its derivatives serve as flexible bidentate N,N-ligands in supramolecular chemistry . Researchers have explored their use in constructing coordination complexes, molecular assemblies, and host-guest systems.
- Bis(pyridin-2-yl)amine-based ligands find applications in catalysis. They can coordinate with transition metals to form efficient catalysts for various reactions, including cross-coupling, hydrogenation, and C-H activation .
- These ligands exhibit ion-sensing properties. Their metal complexes can selectively bind to specific ions, making them valuable for designing chemical sensors and probes .
- Metal complexes of bis(pyridin-2-yl)amine ligands display luminescence. Researchers have explored their use in optoelectronic devices and imaging applications .
- Some bis(pyridin-2-yl)amine derivatives possess cytotoxic activity and can interact with DNA molecules. These properties make them interesting candidates for potential therapeutic applications .
- The introduction of fluorine-containing groups into the molecule’s structure impacts electronic properties, solubility, and lipophilicity. Researchers have investigated trifluoromethyl-substituted derivatives to enhance specific properties .
Supramolecular Chemistry
Catalysis
Ion Sensing
Luminescent Properties
Cytotoxic Activity and DNA Binding
Influence of Fluorine-Containing Groups
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the research of similar compounds involve the development of new drugs. For instance, imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propiedades
IUPAC Name |
2,4-di(propan-2-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-7(2)9-5-6-13-11(8(3)4)10(9)12/h5-8H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPZLGUFXBSUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=C1)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

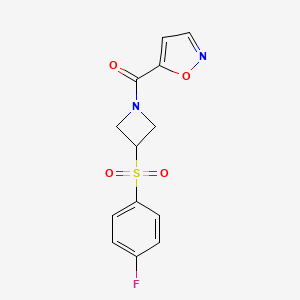
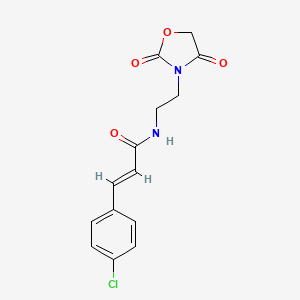
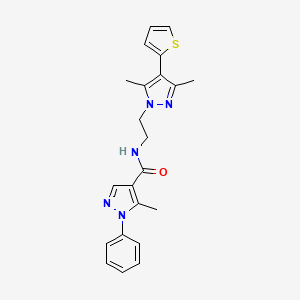
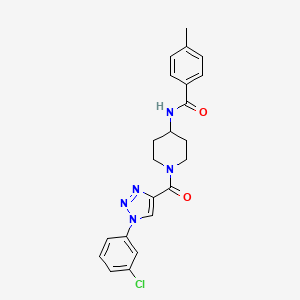
![N-(3-chlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2777255.png)
![4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2777257.png)

![methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate](/img/structure/B2777259.png)

![2-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2777264.png)
![methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2777265.png)
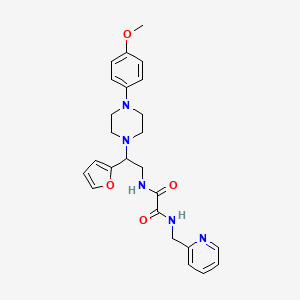

![4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2777268.png)